molecular formula C30H19Br B13345314 9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene

9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene

Cat. No.: B13345314
M. Wt: 459.4 g/mol
InChI Key: KMWFBACYWZZLSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by reacting 9-bromoanthracene with 4-phenylnaphthalen-1-ylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.

    Medicine: Investigated for potential use in photodynamic therapy due to its photophysical properties.

    Industry: Utilized in the production of OLEDs and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence or phosphorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes. The molecular targets and pathways involved include interactions with specific wavelengths of light and subsequent energy transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile building block for synthesizing a wide range of derivatives with tailored properties .

Properties

Molecular Formula

C30H19Br

Molecular Weight

459.4 g/mol

IUPAC Name

9-bromo-10-(4-phenylnaphthalen-1-yl)anthracene

InChI

InChI=1S/C30H19Br/c31-30-27-16-8-6-14-24(27)29(25-15-7-9-17-28(25)30)26-19-18-21(20-10-2-1-3-11-20)22-12-4-5-13-23(22)26/h1-19H

InChI Key

KMWFBACYWZZLSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br

Origin of Product

United States

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